molecular formula C9H11NO2 B13754097 Carbamic acid, methyl-, 2-methylphenyl ester CAS No. 1128-78-5

Carbamic acid, methyl-, 2-methylphenyl ester

Cat. No.: B13754097
CAS No.: 1128-78-5
M. Wt: 165.19 g/mol
InChI Key: JDIMVGGWYBWUIS-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 2-methylphenyl ester: is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . It is also known by other names such as Carbanilic acid, o-methyl-, methyl ester and Methyl N-(o-tolyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a methyl group and a 2-methylphenyl group attached to the carbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, methyl-, 2-methylphenyl ester typically involves the reaction of 2-methylphenyl isocyanate with methanol . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methyl-, 2-methylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Carbamic acid, methyl-, 2-methylphenyl ester exerts its effects involves the inhibition of specific enzymes. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison: Carbamic acid, methyl-, 2-methylphenyl ester is unique due to the position of the methyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 2-methyl group can lead to steric hindrance, affecting the compound’s ability to bind to certain enzymes compared to its 3-methyl and 4-methyl counterparts .

Properties

CAS No.

1128-78-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2-methylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

JDIMVGGWYBWUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)NC

Origin of Product

United States

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